molecular formula C21H33N3O2 B2874461 2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2189434-31-7

2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2874461
CAS No.: 2189434-31-7
M. Wt: 359.514
InChI Key: RZBZZFXZRYNILV-UHFFFAOYSA-N
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Description

2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C21H33N3O2 and its molecular weight is 359.514. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods and Biological Matrices

Studies have focused on the characterization and analytical profiling of psychoactive arylcyclohexylamines, highlighting the development of qualitative and quantitative methods for their detection in biological matrices. For instance, De Paoli et al. (2013) characterized three phencyclidines, including methoxetamine and its analogs, using various spectroscopic and chromatographic techniques, further developing a robust HPLC-UV method for their analysis in blood, urine, and vitreous humor (De Paoli et al., 2013).

Synthesis and Chemical Structure Analysis

Research has also been directed towards the synthesis of compounds with similar structures and the study of their chemical and physical properties. For example, the synthesis and antimicrobial activity of 2,4-dibenzyloxy(diallyloxy)carbonyl-3-aryl-5-hydroxy-5-methylcyclohexanones were investigated, providing valuable information on the structural requirements for antimicrobial activity (Gein et al., 2005).

Biological Activities and Pharmaceutical Potential

The pharmacological evaluation of compounds structurally related to arylcyclohexylamines has been conducted, assessing their potential as therapeutic agents. Studies like those by Ahmadi et al. (2009) and (2010) have synthesized new phencyclidine derivatives and evaluated their analgesic effects, providing insights into their pharmacological properties and potential therapeutic applications (Ahmadi et al., 2009); (Ahmadi et al., 2010).

Structural Modifications for Enhanced Properties

Further research has explored structural modifications to related compounds, aiming to enhance their biological activities or physicochemical properties. For instance, Vaksler et al. (2023) synthesized a potential antimicrobial and antiviral drug by incorporating a piperidinyl group into a quinolinone structure, demonstrating the role of molecular design in improving drug properties (Vaksler et al., 2023).

Properties

IUPAC Name

2-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c25-20-14-18-6-2-3-7-19(18)22-24(20)15-17-8-12-23(13-9-17)16-21(26)10-4-1-5-11-21/h14,17,26H,1-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBZZFXZRYNILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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